3-氨基-4-甲基-N-(1H-1,2,4-三唑-5-基甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

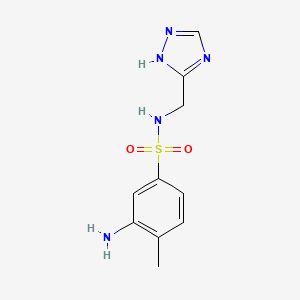

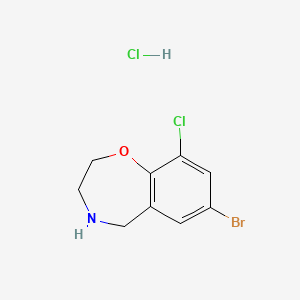

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide , often abbreviated as 3-AT , is a heterocyclic organic compound. Its chemical structure consists of a 1,2,4-triazole ring substituted with an amino group and a benzenesulfonamide moiety. This compound exhibits intriguing pharmacological properties and has garnered attention due to its potential applications in drug discovery .

Synthesis Analysis

Several synthetic methods have been reported for the preparation of 1,2,4-triazole-containing scaffolds, including 3-AT. One notable strategy involves the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . These methods yield diverse products with structural variations, contributing to the exploration of new drug candidates .

Molecular Structure Analysis

Chemical Reactions Analysis

3-AT can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, condensation, or cyclization processes. For instance, it can undergo substitution reactions at the amino group or react with electrophiles to form new derivatives .

Physical And Chemical Properties Analysis

科学研究应用

光降解和光化学性质

一项研究重点关注磺胺甲恶唑的光化学分解,磺胺甲恶唑是一种与3-氨基-4-甲基-N-(1H-1,2,4-三唑-5-基甲基)苯磺酰胺在结构上相关的化合物,重点介绍了在酸性水溶液下形成的光不稳定性和主要光产物,包括光异构化和各种副产物的形成。这项研究强调了此类化合物的光降解途径和环境归宿(Wei Zhou & D. Moore, 1994)。

光动力治疗中的应用

另一个应用涉及用新的苯磺酰胺衍生物基团取代的锌酞菁衍生物的合成和表征,展示了它们有效的单线态氧量子产率。由于这些衍生物具有出色的光物理、光化学性质和高单线态氧量子产率,因此它们对光动力治疗应用(尤其是在癌症治疗中)具有重要意义(M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020)。

氢键模式

对相关磺酰胺化合物(如4-氨基-N-(5-甲基-3-异恶唑基)苯磺酰胺)中氢键模式的研究提供了对分子相互作用和晶体堆积的见解,这对于理解这些化合物在各个领域的化学行为和潜在应用至关重要(A. Subashini, P. Muthiah, G. Bocelli, & A. Cantoni, 2007)。

抗菌和抗真菌活性

新型磺胺酰胺衍生的1,2,3-三唑的合成及其抗菌和抗真菌活性的评估突出了这些化合物在开发新型抗菌剂方面的潜力。其中一些化合物显示出有希望的抗菌效力,表明它们在药物研究和开发中的潜在应用(Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010)。

碳酸酐酶抑制剂

另一个重要的应用领域是将苯磺酰胺化合物开发为碳酸酐酶抑制剂。这些研究探索了此类抑制剂的合成、动力学和结构分析,这些抑制剂与治疗各种疾病(包括青光眼和癌症)有关。该研究强调了这些化合物的治疗潜力及其作用机制(A. Nocentini, M. Ferraroni, F. Carta, et al., 2016)。

作用机制

Target of Action

The primary target of 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is the enzyme imidazoleglycerol-phosphate dehydratase , which is a product of the HIS3 gene . This enzyme plays a crucial role in the sixth step of histidine production .

Mode of Action

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

By inhibiting imidazoleglycerol-phosphate dehydratase, 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide disrupts the histidine biosynthesis pathway . This can have downstream effects on various biological processes that rely on histidine, including protein synthesis and cellular growth.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body.

Result of Action

The inhibition of imidazoleglycerol-phosphate dehydratase by 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide can lead to a decrease in histidine production . This can affect various cellular processes, potentially leading to growth inhibition or other cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. The presence of other substances can also affect its action, as they may compete with the compound for binding to imidazoleglycerol-phosphate dehydratase .

安全和危害

属性

IUPAC Name |

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c1-7-2-3-8(4-9(7)11)18(16,17)14-5-10-12-6-13-15-10/h2-4,6,14H,5,11H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUENJQPOKSNFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)

![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)

![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2535166.png)

![2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2535167.png)

![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)